- Grignard reagents-catalyzed hydroboration of aldehydes and ketones, Tetrahedron, 2020, 76(18),

Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

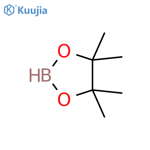

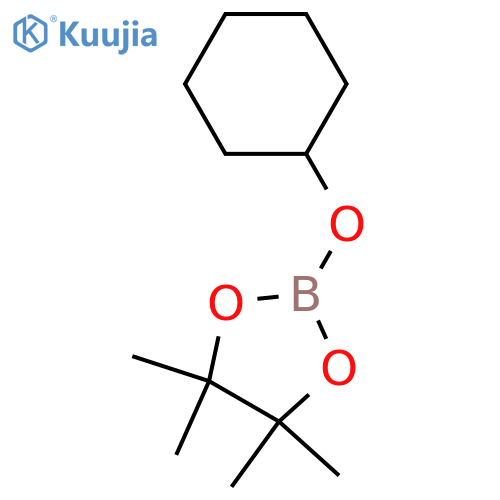

96649-78-4 structure

Produktname:2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat

- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- Boric acid, cyclohexyl tetramethylethylene ester (7CI)

- CS-0364801

- 96649-78-4

- E73517

- PB43990

- AKOS016006768

- PS-16148

- DTXSID60475179

- BORONIC ACID CYCLOHEXANOL PINACOL ESTER

- SCHEMBL6686933

-

- MDL: MFCD08271972

- Inchi: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3

- InChI-Schlüssel: ACCQAHOGVBNWCP-UHFFFAOYSA-N

- Lächelt: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1

Berechnete Eigenschaften

- Genaue Masse: 226.17400

- Monoisotopenmasse: 226.1740248g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 2

- Komplexität: 231

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 27.7Ų

Experimentelle Eigenschaften

- PSA: 27.69000

- LogP: 2.92460

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sicherheitsinformationen

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | C075370-100mg |

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 100mg |

$ 850.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1222419-5g |

2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 95% | 5g |

$1800 | 2024-06-03 | |

| TRC | C075370-50mg |

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 50mg |

$ 510.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1096413-1G |

2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 97% | 1g |

$710 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-5G |

2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 84% | 5g |

¥ 11,325.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1096413-250MG |

2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 97% | 250mg |

$280 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1096413-100mg |

2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 97% | 100mg |

$185 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435471-250mg |

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 98+% | 250mg |

¥2472.00 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-100mg |

2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 84% | 100mg |

¥1030.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-500mg |

2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

96649-78-4 | 84% | 500mg |

¥2750.0 | 2024-04-15 |

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Methylmagnesium iodide ; 20 min, 25 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: 2738913-87-4 Solvents: Toluene ; 1 h, -10 °C; -10 °C → 90 °C

Referenz

- Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalyst, Dalton Transactions, 2021, 50(41), 14810-14819

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ; 10 min, 25 °C

Referenz

- [(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone Hydroboration, European Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane , Acetonitrile-d3 ; 24 h, 60 °C

Referenz

- Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexes, Dalton Transactions, 2021, 50(31), 10696-10700

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ; 20 h, rt

Referenz

- Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration, Organometallics, 2019, 38(5), 1017-1020

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; < 10 min, rt

Referenz

- Ytterbium-Catalyzed Hydroboration of Aldehydes and Ketones, Journal of Organic Chemistry, 2018, 83(1), 69-74

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ; 12 h, 23 °C

Referenz

- Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination Reactions, Journal of the American Chemical Society, 2016, 138(24), 7488-7491

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ; 24 h, 60 °C

Referenz

- Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of Ketones, Inorganic Chemistry, 2019, 58(7), 4574-4582

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: 2762615-09-6 ; 15 h, 60 °C

Referenz

- Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc Promoter, Chemistry - An Asian Journal, 2022, 17(5),

Synthetic Routes 10

Reaktionsbedingungen

1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ; 30 min, rt

Referenz

- Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium Reagents, Organometallics, 2021, 40(12), 1830-1837

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ; 1.5 h, rt

Referenz

- Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-Dialkylaluminates, Chemistry - A European Journal, 2018, 24(39), 9940-9948

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ; 15 min, rt

Referenz

- Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2], Journal of Organometallic Chemistry, 2018, 868, 31-35

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Potassium tert-butoxide , 2636034-87-0 Solvents: Benzene-d6 ; rt

1.2 3 h, rt

1.2 3 h, rt

Referenz

- Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate Salts, Chemistry - An Asian Journal, 2021, 16(8), 999-1006

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Methylmagnesium iodide ; 20 min, rt

Referenz

- Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent, China, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ; 3 h, rt

Referenz

- Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl Compounds, Chinese Journal of Chemistry, 2019, 37(7), 679-683

Synthetic Routes 16

Reaktionsbedingungen

1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ; 5 min, 25 °C

Referenz

- POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activities, Dalton Transactions, 2019, 48(5), 1732-1746

Synthetic Routes 17

Reaktionsbedingungen

1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ; 4 h, 90 °C

Referenz

- Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide, China, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ; 20 min, rt

Referenz

- Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone, China, , ,

Synthetic Routes 19

Reaktionsbedingungen

1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; 10 min, rt

Referenz

- Preparing method and application of Schiff base ytterbium iodide, China, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ; 10 min

Referenz

- β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone, China, , ,

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Verwandte Literatur

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Verwandte Produkte

- 95936-12-2(1H-Pyrazolo[4,3-c]pyridine, 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-)

- 895018-70-9(1-(3-chlorophenyl)-5-(3-nitrophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

- 1337624-42-6(3-(4-chloro-2-fluorophenyl)methylpiperidine)

- 1263286-39-0((4-Methoxy-2-(trifluoromethoxy)phenyl)methanamine hydrochloride)

- 1852-18-2(5-hydroxy-1,3-diazinan-2-one)

- 1806739-62-7(2-(Chloromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1341653-18-6(4-(2,2,3,3-tetrafluoropropoxy)butane-1-sulfonyl chloride)

- 1094335-80-4(2-{[4-(bromomethyl)phenoxy]methyl}oxolane)

- 1260897-33-3(Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate)

- 59864-91-4(2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reinheit:99%

Menge:10g

Preis ($):2559.0